

Unlocking the Potential of 4-Ethynylpyridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Ethynylpyridine

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A Comprehensive Overview of **4-Ethynylpyridine**'s Synthesis, Reactivity, and Diverse Applications in Medicinal Chemistry, Materials Science, and Catalysis.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the versatile chemical building block, **4-Ethynylpyridine**. It provides a thorough examination of its synthesis, key reactions, and burgeoning applications, with a focus on quantitative data and detailed experimental protocols to facilitate further research and development.

Core Properties of 4-Ethynylpyridine

4-Ethynylpyridine, also known as 4-pyridylacetylene, is a heterocyclic compound featuring a pyridine ring substituted with an ethynyl group at the 4-position. This unique structure, combining a basic nitrogen atom and a reactive terminal alkyne, makes it a valuable intermediate in organic synthesis.^{[1][2]} Its physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ N	[3][4]
Molecular Weight	103.12 g/mol	[3][5]
Appearance	White to light yellow powder or crystal	[6]
Melting Point	94.0 to 98.0 °C	[6]
CAS Number	2510-22-7	[3][7]
Purity	>98.0% (GC)	[6][8]

Synthesis of 4-Ethynylpyridine

The most common laboratory synthesis of **4-Ethynylpyridine** involves a Sonogashira coupling reaction between a 4-halopyridine (typically 4-bromopyridine or 4-iodopyridine) and a protected acetylene source, followed by deprotection.[9]

Experimental Protocol: Synthesis of 4-Ethynylpyridine via Sonogashira Coupling

This protocol is a representative example for the synthesis of terminal alkynes.

Materials:

- 4-Bromopyridine hydrochloride
- (Trimethylsilyl)acetylene (TMSA)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)[9]
- Copper(I) iodide (CuI)[9]
- Triethylamine (TEA)[9]
- Tetrahydrofuran (THF), anhydrous

- Potassium hydroxide (KOH) or Tetrabutylammonium fluoride (TBAF) for desilylation[9]
- Solvents for workup and chromatography (e.g., ether, water, hexane, ethyl acetate)

Procedure:

- **Coupling Reaction:** In a two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-bromopyridine hydrochloride (1 mmol), the palladium catalyst (2 mol%), and CuI (1 mol%) in a mixture of degassed triethylamine and THF.[9]
- To this stirring solution, add (trimethylsilyl)acetylene (1.1 mmol).[9]
- Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).[9]
- **Workup:** Upon completion, evaporate the solvents. Add a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether.[9] Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.[9]
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 4-((trimethylsilyl)ethynyl)pyridine.[9]
- **Desilylation:** Dissolve the purified product in methanol and add potassium hydroxide. Stir the mixture for 3 hours.[9] Alternatively, for a milder condition, dissolve the silylated compound in THF and treat with TBAF, followed by refluxing for 3 hours.[9]
- **Final Workup and Purification:** After desilylation, partition the mixture between ether and water. The organic layer is washed, dried, and concentrated. The final product, **4-Ethynylpyridine**, can be further purified by passing through a short column of alumina.[9]

Key Research Areas and Applications

4-Ethynylpyridine's bifunctional nature allows for its application in several cutting-edge research areas.

Medicinal Chemistry and Drug Discovery

The pyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and coordinate with metal ions in biological systems.[1][2] The ethynyl group provides a handle for various coupling reactions, enabling the synthesis of complex molecules with potential therapeutic activity.[1][2]

Anticancer Agents: **4-Ethynylpyridine** is a key precursor for the synthesis of various anticancer agents.[1] It has been used to prepare alkynyl platinum(II) compounds, which are under investigation for their anticancer properties.[1][2] Furthermore, it is a building block for novel 1,2,4-triazole-pyridine hybrids and other heterocyclic compounds that have shown moderate to potent anticancer activities against various cancer cell lines.[7]

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
1,2,4-Triazole-Pyridine Derivatives	Murine Melanoma (B16F10)	41.12 - 61.11	[7]
3,4-Dihydropyridine-2(1H)-thione Derivative (S22)	Melanoma (A375)	1.71 ± 0.58	[3]
3,4-Dihydropyrimidin-2(1H)-one Derivatives	Glioblastoma (U87, U251)	6.36 - 14.01	[5]
Pyridine Derivatives	Various (Leukemia, Melanoma, etc.)	Log ₁₀ GI ₅₀ = -4.7	[10]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

- Cancer cell lines (e.g., B16F10)
- Synthesized **4-Ethynylpyridine** derivatives

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL)[7]
- Cell culture medium
- 96-well plates
- Dimethyl sulfoxide (DMSO)

Procedure:

- Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.[7]
- MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 4 hours to allow the formation of formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the IC_{50} value, which is the concentration of the compound that causes a 50% reduction in cell growth.[7]

Materials Science and Supramolecular Chemistry

The rigid, linear structure of the ethynylpyridine unit makes it an excellent component for the construction of functional materials, including conjugated polymers for optoelectronic devices and metal-organic frameworks (MOFs).[9] The pyridine nitrogen can act as a ligand for metal coordination, leading to the formation of self-assembled supramolecular structures.

Catalysis

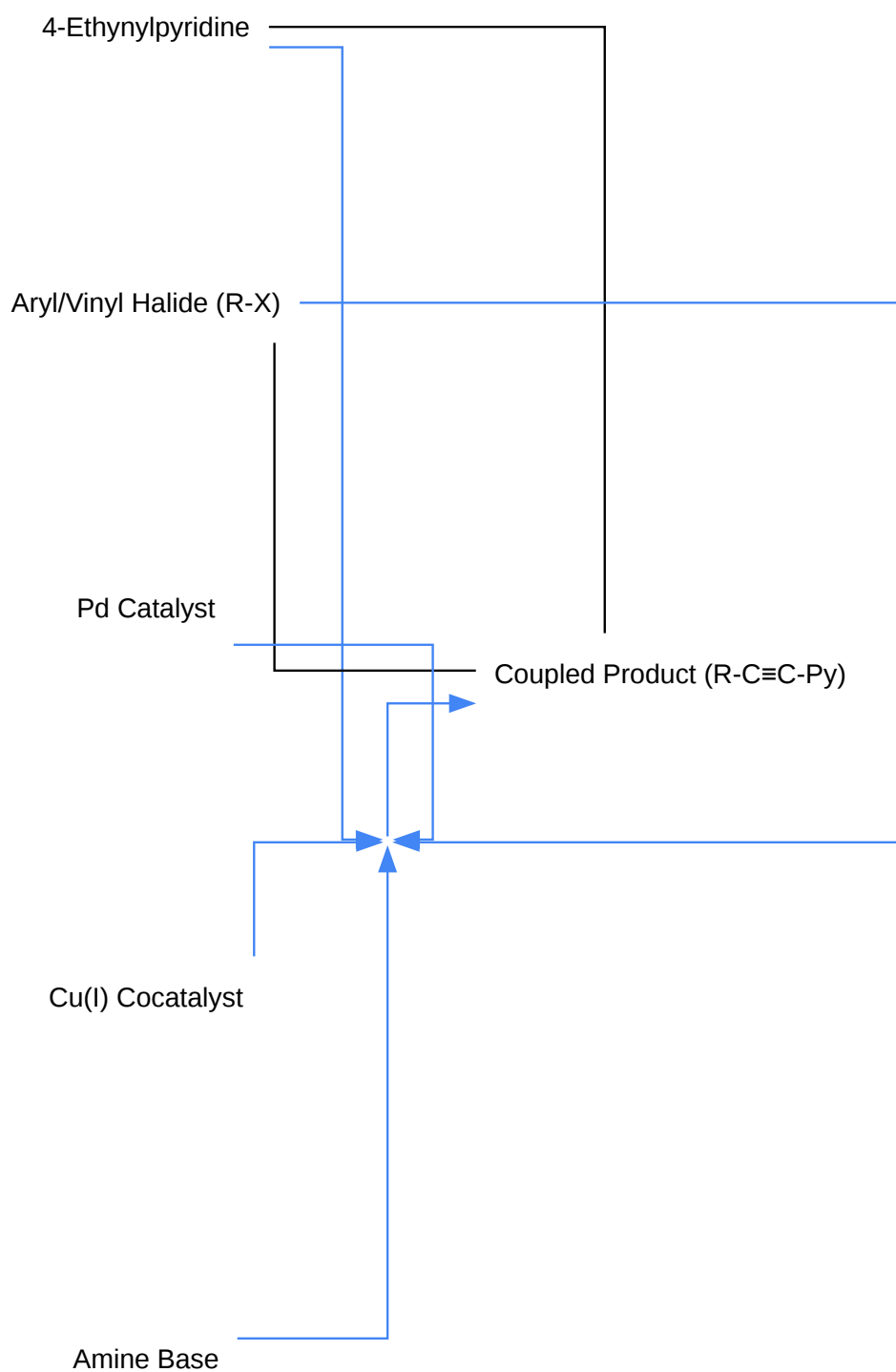
4-Ethynylpyridine and its derivatives can act as ligands in the synthesis of transition metal complexes.[11][12] These complexes can exhibit catalytic activity in various organic transformations. For instance, an alkynyl platinum(II) compound derived from **4-ethynylpyridine** has been studied for its catalytic properties.[13]

Key Synthetic Methodologies Involving 4-Ethynylpyridine

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[14][15] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used with **4-Ethynylpyridine** to introduce the pyridylacetylene moiety into various scaffolds.[2][9]

General Reaction Scheme:



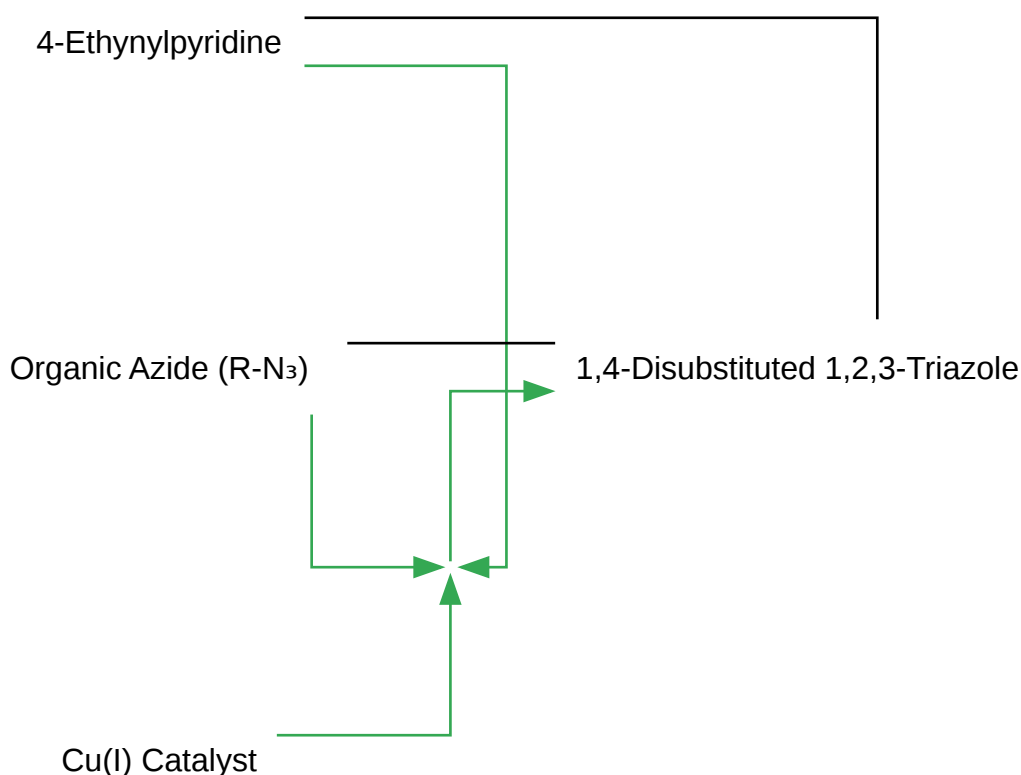
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Caption: General scheme of a Sonogashira coupling reaction.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[6][16] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and is frequently employed with **4-Ethynylpyridine** to form stable 1,2,3-triazole linkages.[6][17] This reaction is bio-orthogonal, meaning it can proceed in biological systems without interfering with native biochemical processes.[17]

General Reaction Scheme:

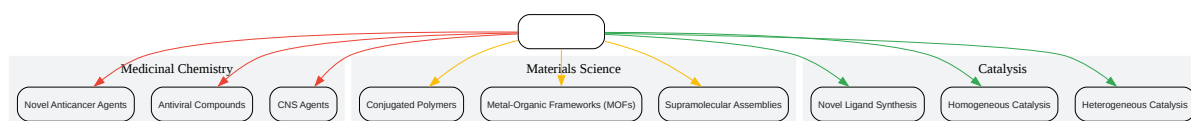


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Caption: General scheme of a CuAAC click reaction.

Future Research Directions

The versatility of **4-Ethynylpyridine** opens up numerous avenues for future research.



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